molecular formula C14H15NO3 B11865867 Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate CAS No. 4764-81-2

Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate

Cat. No.: B11865867
CAS No.: 4764-81-2
M. Wt: 245.27 g/mol
InChI Key: WIYRSCZSIYKHOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate typically involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different chemical and biological properties depending on the functional groups introduced .

Scientific Research Applications

Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique quinoline structure, which is associated with a variety of biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and related case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H15NO3C_{14}H_{15}NO_3 and features a quinoline ring structure. The presence of both an ethyl acetate group and a 1-methyl-2-oxo substituent enhances its reactivity and biological potential. The compound's structure can be represented as follows:

Ethyl 1 methyl 2 oxo 1 2 dihydro 4 quinolinyl acetate\text{Ethyl 1 methyl 2 oxo 1 2 dihydro 4 quinolinyl acetate}

Antimicrobial Activity

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in vitro. It was found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor .

Anti-inflammatory Effects

Quinoline derivatives are known for their anti-inflammatory properties. This compound has been reported to modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and other inflammatory disorders. The compound's ability to enhance cell-mediated immunity further supports its role in inflammation regulation .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

StudyBiological Activity AssessedFindings
Study 1AntimicrobialEffective against E. coli and S. aureus
Study 2AntioxidantSignificant free radical scavenging activity
Study 3Anti-inflammatoryReduced cytokine production in macrophages

These studies highlight the compound's versatility and potential as a therapeutic agent across multiple domains.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. This flexibility in synthesis allows for the exploration of structural modifications that may enhance its biological activity.

Properties

CAS No.

4764-81-2

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 2-(1-methyl-2-oxoquinolin-4-yl)acetate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)9-10-8-13(16)15(2)12-7-5-4-6-11(10)12/h4-8H,3,9H2,1-2H3

InChI Key

WIYRSCZSIYKHOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C21)C

Origin of Product

United States

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